2-Bromo-4-fluorobenzoic acid (2-Br-4-F-benzoic acid) is an organic compound with the chemical formula C7H4BrFO2. It is a white solid with a melting point of 172-176 °C []. While its inherent properties haven't been extensively explored in research, 2-Br-4-F-benzoic acid serves as a valuable building block in the synthesis of more complex molecules with diverse applications.
The primary application of 2-Br-4-F-benzoic acid lies in its role as a precursor for various organic compounds. Its unique combination of a bromine and fluorine atom at specific positions on the benzene ring allows for targeted modifications and the introduction of various functional groups through well-established chemical reactions. Some examples include:
2-Bromo-4-fluorobenzoic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 219.01 g/mol. It features a benzene ring substituted with both a bromine atom at the second position and a fluorine atom at the fourth position, along with a carboxylic acid functional group. The compound is classified as a halogenated benzoic acid and is known for its potential applications in organic synthesis and medicinal chemistry. It appears as a solid at room temperature and is sensitive to moisture, requiring careful handling to prevent degradation .
While specific biological data on 2-bromo-4-fluorobenzoic acid may be limited, halogenated benzoic acids generally exhibit various biological activities, including antimicrobial and anticancer properties. The presence of halogens often enhances the lipophilicity and bioactivity of organic compounds, making them suitable for pharmaceutical applications. Further studies are needed to elucidate its specific biological effects and mechanisms of action .
Several methods exist for synthesizing 2-bromo-4-fluorobenzoic acid:
2-Bromo-4-fluorobenzoic acid has several applications:
Several compounds share structural similarities with 2-bromo-4-fluorobenzoic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Bromo-5-fluorobenzoic acid | C7H4BrF O2 | Different position of fluorine; potential for varied reactivity. |
4-Bromo-2-fluorobenzoic acid | C7H4BrF O2 | Halogen positions swapped; affects electronic properties. |
3-Bromo-4-fluorobenzoic acid | C7H4BrF O2 | Different substitution pattern; may exhibit distinct biological activity. |
The unique combination of bromine and fluorine substituents at specific positions on the benzene ring gives 2-bromo-4-fluorobenzoic acid distinctive chemical properties that influence its reactivity and potential applications in organic synthesis compared to similar compounds. Its ability to undergo specific reactions while maintaining stability under certain conditions makes it a valuable intermediate in chemical research and development .
Irritant